molecular formula C15H16O10 B563799 Acetylsalicylic acid acyl-beta-D-glucuronide CAS No. 24719-72-0

Acetylsalicylic acid acyl-beta-D-glucuronide

Cat. No. B563799
CAS RN: 24719-72-0
M. Wt: 356.283
InChI Key: VHJPVKQXMOFZPM-HJHSNUOESA-N
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Description

Acetylsalicylic acid acyl-beta-D-glucuronide is a compound with the molecular formula C15H16O10 . It is also known by other names such as Aspirin-acyl-beta-D-glucuronide . The molecular weight of this compound is 356.28 g/mol .


Molecular Structure Analysis

The molecular structure of Acetylsalicylic acid acyl-beta-D-glucuronide can be represented by the IUPAC name (2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid . The InChI representation is InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of Acetylsalicylic acid acyl-beta-D-glucuronide include a molecular weight of 356.28 g/mol, a computed XLogP3-AA of -0.4, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 10, a rotatable bond count of 6, an exact mass of 356.07434670 g/mol, a monoisotopic mass of 356.07434670 g/mol, and a topological polar surface area of 160 Ų .

Scientific Research Applications

1. Antiproliferative Activity of Glucose – Acetylsalicylic Acid Conjugate

  • Summary of Application: Acetylsalicylic acid was used as the lead compound and its structure was modified by glycosylation. A glucose-based acetylsalicylic acid conjugate was prepared, which showed that the glycosylated acetylsalicylic acid can inhibit in a dose-dependent manner the proliferation of cancer cells .
  • Methods of Application: The glucose-based acetylsalicylic acid conjugate was prepared by using α-D-glucopyranosyl bromide as a glycosyl donor and acetylsalicylic acid as an acceptor .
  • Results or Outcomes: The proposed experimental procedure is simple and reproducible, providing a high yield and having great practical value .

2. Covalent Adduct Formation of Acyl Glucuronide Metabolite

  • Summary of Application: A reactive metabolite of nonsteroidal anti-inflammatory drugs (NSAIDs), acyl-β-D-glucuronide (AG), covalently binds to endogenous proteins. The covalent adduct formation of NSAIDs-AG may lead to the dysfunction of target proteins .
  • Methods of Application: The study performed a quantitative analysis of the covalent adduct formation of NSAIDs-AG with UDP-glucuronosyltransferase (UGT). Diclofenac-AG and ketoprofen-AG formed covalent adducts with organelle proteins .
  • Results or Outcomes: The capacity of diclofenac-AG to form covalent adducts with UGT1A9 or UGT2B7 was approximately 10 times higher than that of mefenamic acid-AG. The amounts of covalent adducts of AG of propionic acid derivative NSAIDs with UGT2B were higher than those with UGT1A .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(2-acetyloxybenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O10/c1-6(16)23-8-5-3-2-4-7(8)14(22)25-15-11(19)9(17)10(18)12(24-15)13(20)21/h2-5,9-12,15,17-19H,1H3,(H,20,21)/t9-,10-,11+,12-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJPVKQXMOFZPM-HJHSNUOESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652420
Record name 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetylsalicylic acid acyl-beta-D-glucuronide

CAS RN

24719-72-0
Record name 1-O-[2-(Acetyloxy)benzoyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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